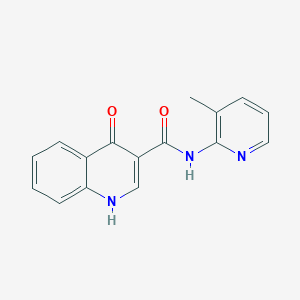

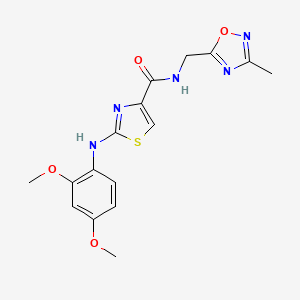

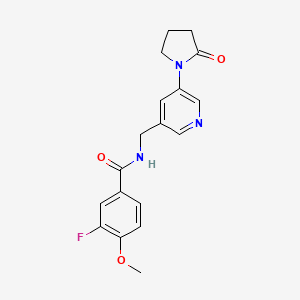

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-dihydro-N-(3-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. QNZ has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their effectiveness as anticorrosive materials. These compounds exhibit significant protection against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surface atoms through coordination bonding. This property is attributed to quinoline derivatives containing polar substituents, which enable them to adsorb effectively on metal surfaces (Verma, Quraishi, & Ebenso, 2020).

Synthesis of Heterocycles and Natural Products

Quinoline derivatives are pivotal in the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives, serving as versatile synthetic intermediates. Their unique reactivity facilitates the enantioselective preparation of highly functionalized compounds, which is central to synthetic chemistry. This has led to their employment as building blocks for the preparation of a variety of biologically interesting bicyclic compounds, highlighting their utility in medicinal chemistry and drug discovery (Negri, Kascheres, & Kascheres, 2004).

Optical Sensors and Biological Activity

Quinoline derivatives play a crucial role in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable as sensing probes. Beyond sensing applications, these derivatives have a range of biological and medicinal applications, underscoring their significance in the development of new diagnostic tools and therapeutic agents (Jindal & Kaur, 2021).

Optoelectronic Materials

The incorporation of quinoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for the creation of novel optoelectronic materials. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the broad applicability of quinoline derivatives in the field of materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c1-10-5-4-8-17-15(10)19-16(21)12-9-18-13-7-3-2-6-11(13)14(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFPVUPQOPQTEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((4-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2685304.png)

![N-(Cyanomethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B2685308.png)

![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)

![N-(3-phenylpropyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2685321.png)